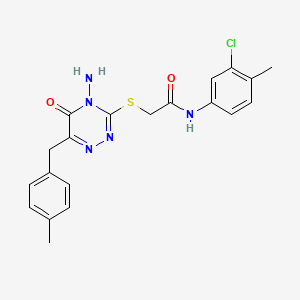
2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN5O2S and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. With a complex structure that includes a triazine ring and multiple functional groups, this compound may exhibit significant pharmacological properties. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H18ClN5O2S, with a molecular weight of approximately 415.9 g/mol. The presence of the triazine ring suggests that it may interact with various biological targets due to its electronic properties and structural characteristics .
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN5O2S |
| Molecular Weight | 415.9 g/mol |
| CAS Number | 886957-88-6 |
Antimicrobial Properties
Research indicates that compounds containing triazine rings often exhibit significant antimicrobial activities. For instance, derivatives of similar structures have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound's unique combination of a thioether and an amide group may enhance its interaction with microbial enzymes or receptors, potentially leading to therapeutic effects .
In a comparative study, triazine derivatives demonstrated varying degrees of antibacterial activity. Some compounds were found to be equipotent to standard antibiotics like streptomycin at specific concentrations .
Antifungal Activity
The antifungal spectrum of triazine-based compounds is also noteworthy. Studies have shown that certain derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism often involves the disruption of ergosterol biosynthesis in fungal cell membranes, which is critical for their survival .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. Similar triazine derivatives have been evaluated for their ability to reduce inflammation in murine models, indicating a potential pathway for therapeutic application in inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Evaluation :
- Antifungal Activity :
- Anti-inflammatory Potential :
科学研究应用
Research indicates that compounds containing triazine rings often exhibit significant biological activities. The presence of the amino group in this compound enhances its interaction with biological targets such as enzymes or receptors, potentially leading to therapeutic effects.
Antimicrobial Activity
Studies have shown that derivatives of triazine compounds possess antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The unique combination of functional groups in this compound may confer distinct antimicrobial activities not observed in other similar compounds .
Anticancer Potential
The structural characteristics of triazine derivatives suggest potential applications in cancer treatment. Research on related compounds indicates that they may inhibit cancer cell proliferation by interfering with specific cellular pathways. The ability to target multiple pathways simultaneously makes these compounds promising candidates for anticancer drug development .
Synthesis and Optimization
The synthesis of 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide involves several steps that require optimization of reaction conditions such as temperature and solvent choice. Techniques like microwave-assisted synthesis have been explored for their efficiency in producing similar compounds .
Case Studies
- Antimicrobial Studies : A study involving the synthesis of various triazine derivatives showed that certain modifications led to enhanced antibacterial activity against resistant strains. The results indicated that the presence of specific substituents significantly influenced the efficacy of the compounds .
- Cancer Cell Proliferation Inhibition : Research on triazine derivatives has demonstrated their ability to inhibit the growth of various cancer cell lines. These studies utilized assays to measure cell viability after treatment with synthesized compounds, showing promising results for further development .
属性
IUPAC Name |
2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2S/c1-12-3-6-14(7-4-12)9-17-19(28)26(22)20(25-24-17)29-11-18(27)23-15-8-5-13(2)16(21)10-15/h3-8,10H,9,11,22H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENRKPSAWRULJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













